molecular formula C15H18N2O B1299165 (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 510723-57-6

(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1299165
CAS No.: 510723-57-6
M. Wt: 242.32 g/mol
InChI Key: BPNSZEZLJVCJAW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

Scientific Research Applications

(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-18-15-7-5-13(6-8-15)10-17-12-14-4-3-9-16-11-14/h3-9,11,17H,2,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNSZEZLJVCJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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